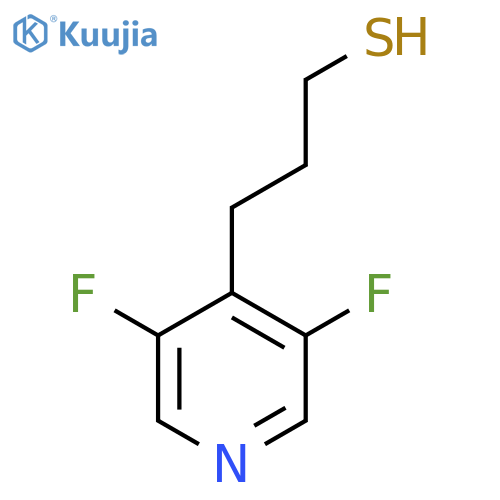Cas no 2229192-20-3 (3-(3,5-difluoropyridin-4-yl)propane-1-thiol)

2229192-20-3 structure
商品名:3-(3,5-difluoropyridin-4-yl)propane-1-thiol
3-(3,5-difluoropyridin-4-yl)propane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 3-(3,5-difluoropyridin-4-yl)propane-1-thiol
- 2229192-20-3
- EN300-1760495
-
- インチ: 1S/C8H9F2NS/c9-7-4-11-5-8(10)6(7)2-1-3-12/h4-5,12H,1-3H2
- InChIKey: HTCUKEYOWYXKNX-UHFFFAOYSA-N
- ほほえんだ: SCCCC1C(=CN=CC=1F)F
計算された属性
- せいみつぶんしりょう: 189.04237679g/mol
- どういたいしつりょう: 189.04237679g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 13.9Ų
3-(3,5-difluoropyridin-4-yl)propane-1-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1760495-0.1g |
3-(3,5-difluoropyridin-4-yl)propane-1-thiol |
2229192-20-3 | 0.1g |
$1068.0 | 2023-09-20 | ||
| Enamine | EN300-1760495-0.05g |
3-(3,5-difluoropyridin-4-yl)propane-1-thiol |
2229192-20-3 | 0.05g |
$1020.0 | 2023-09-20 | ||
| Enamine | EN300-1760495-1.0g |
3-(3,5-difluoropyridin-4-yl)propane-1-thiol |
2229192-20-3 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1760495-10.0g |
3-(3,5-difluoropyridin-4-yl)propane-1-thiol |
2229192-20-3 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1760495-2.5g |
3-(3,5-difluoropyridin-4-yl)propane-1-thiol |
2229192-20-3 | 2.5g |
$2379.0 | 2023-09-20 | ||
| Enamine | EN300-1760495-5.0g |
3-(3,5-difluoropyridin-4-yl)propane-1-thiol |
2229192-20-3 | 5g |
$3520.0 | 2023-06-03 | ||
| Enamine | EN300-1760495-1g |
3-(3,5-difluoropyridin-4-yl)propane-1-thiol |
2229192-20-3 | 1g |
$1214.0 | 2023-09-20 | ||
| Enamine | EN300-1760495-5g |
3-(3,5-difluoropyridin-4-yl)propane-1-thiol |
2229192-20-3 | 5g |
$3520.0 | 2023-09-20 | ||
| Enamine | EN300-1760495-0.25g |
3-(3,5-difluoropyridin-4-yl)propane-1-thiol |
2229192-20-3 | 0.25g |
$1117.0 | 2023-09-20 | ||
| Enamine | EN300-1760495-0.5g |
3-(3,5-difluoropyridin-4-yl)propane-1-thiol |
2229192-20-3 | 0.5g |
$1165.0 | 2023-09-20 |
3-(3,5-difluoropyridin-4-yl)propane-1-thiol 関連文献
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
2229192-20-3 (3-(3,5-difluoropyridin-4-yl)propane-1-thiol) 関連製品
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
